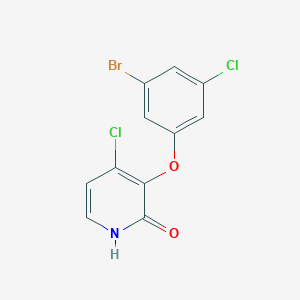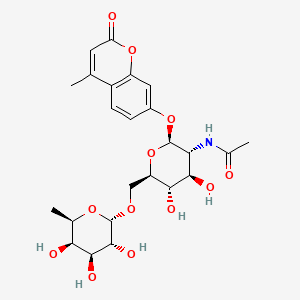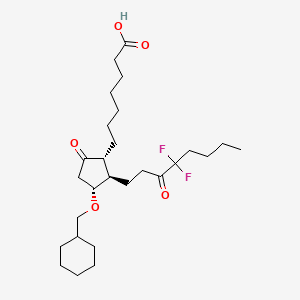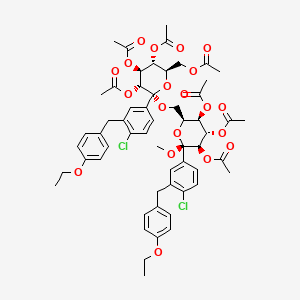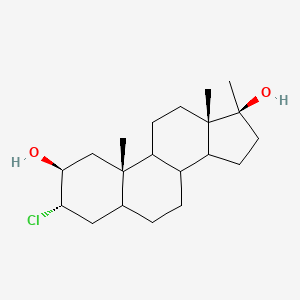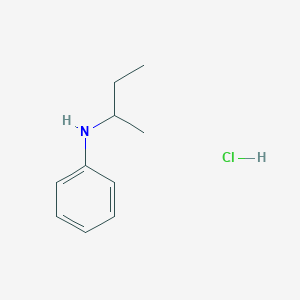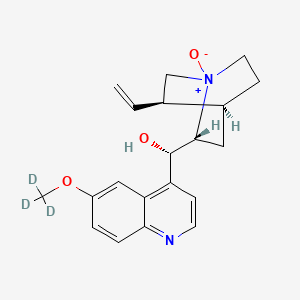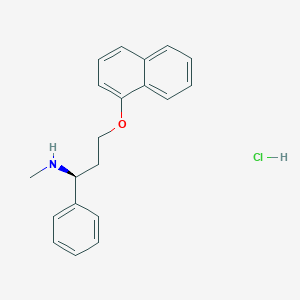
Des(isopropylthiazolyl)-N-methyl Ritonavir-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 is a deuterated form of Ritonavir, a well-known HIV protease inhibitor. This compound is primarily used as an internal standard for the quantification of Ritonavir in various analytical methods . The deuterium labeling helps in distinguishing it from the non-labeled Ritonavir during mass spectrometry analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 involves multiple steps, starting from the basic building blocksThe reaction conditions typically involve the use of organic solvents like DMSO and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle complex chemical reactions and deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Ritonavir
Biology: Helps in studying the metabolic pathways of Ritonavir and its interactions with biological molecules
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ritonavir
Industry: Employed in the quality control and validation of pharmaceutical products containing Ritonavir
Mecanismo De Acción
Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 exerts its effects by inhibiting the HIV protease enzyme. This inhibition prevents the cleavage of viral polyproteins, thereby hindering the maturation of the virus. The molecular targets include the active site of the HIV protease enzyme, and the pathways involved are related to the viral replication cycle .
Comparación Con Compuestos Similares
Similar Compounds
Ritonavir: The non-deuterated form of the compound, used as an HIV protease inhibitor
Lopinavir: Another HIV protease inhibitor with a similar mechanism of action.
Darunavir: A more potent HIV protease inhibitor with a higher barrier to resistance.
Uniqueness
Des(isopropylthiazolyl)-N-methyl Ritonavir-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical methods. The deuterium atoms make it easier to distinguish from non-labeled compounds during mass spectrometry, enhancing the accuracy of quantification .
Propiedades
Fórmula molecular |
C31H41N5O5S |
|---|---|
Peso molecular |
601.8 g/mol |
Nombre IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[2-[bis(trideuteriomethyl)carbamoylamino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N5O5S/c1-21(2)28(35-30(39)36(3)4)29(38)33-24(15-22-11-7-5-8-12-22)17-27(37)26(16-23-13-9-6-10-14-23)34-31(40)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,37H,15-17,19H2,1-4H3,(H,33,38)(H,34,40)(H,35,39)/t24-,26-,27-,28?/m0/s1/i3D3,4D3 |
Clave InChI |
OJTBFHWZCSRSGP-SJXAYZKLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)NC(C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


